molecular formula C17H12O4 B11604399 3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11604399
M. Wt: 280.27 g/mol
InChI Key: UONMHMVUXIVBLR-UHFFFAOYSA-N
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Description

3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable methoxy-substituted benzofuran derivative, the compound can be synthesized through a series of reactions including methylation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-methoxy-10-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C17H12O4/c1-9-8-20-15-7-16-13(6-12(9)15)11-4-3-10(19-2)5-14(11)17(18)21-16/h3-8H,1-2H3

InChI Key

UONMHMVUXIVBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3

Origin of Product

United States

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